FB23-2 - 2243736-45-8

FB23-2

Catalog Number: EVT-268215
CAS Number: 2243736-45-8
Molecular Formula: C18H15Cl2N3O3
Molecular Weight: 392.236
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FB23-2 is a potent FTO inhibitor. FB23-2 demonstrated the potent inhibitory impact in AML models. FB23-2 directly binds to FTO and selectively inhibit FTO's m6A demethylase activity. Mimicking FTO depletion, FB23-2 dramatically suppresses proliferation and promotes the differentiation/apoptosis of human acute myeloid leukemia (AML) cell line cells and primary blast AML cells in vitro. Moreover, FB23-2 significantly inhibits the progression of human AML cell lines and primary cells in xeno-transplanted mice. Collectively, our data suggest that FTO is a druggable target and that targeting FTO by small-molecule inhibitors holds potential to treat AML.
Molecular Structure Analysis

Detailed molecular structure analysis of FB23-2 is not explicitly described in the provided abstracts [, , , , , , , , , , , ].

Mechanism of Action

FB23-2 exerts its biological effects by selectively inhibiting the demethylase activity of FTO [, , , ]. This inhibition leads to an increase in the global m6A levels in mRNA []. By increasing m6A levels, FB23-2 can modulate the expression of FTO target genes involved in various cellular processes, including cell proliferation, apoptosis, autophagy, and stemness [, , , , , , ]. The specific mechanisms by which FB23-2 impacts these processes are dependent on the cellular context and the downstream targets of FTO.

Physical and Chemical Properties Analysis

Analysis of the physical and chemical properties of FB23-2 is not provided in the abstracts [, , , , , , , , , , , ].

Applications
  • Cancer: FB23-2 has demonstrated promising anti-tumor activity in preclinical models of acute myeloid leukemia, chronic lymphocytic leukemia, breast cancer, and colorectal cancer [, , , , ]. It inhibits cancer cell proliferation, induces apoptosis, reduces stemness, and increases sensitivity to chemotherapy [, , , , ].
  • Diabetic Complications: FB23-2 suppresses angiogenesis and reduces microvascular leakage in preclinical models of diabetic retinopathy, highlighting its potential for treating diabetic complications [, ].
  • Hypertension: In a rat model of prenatal nicotine exposure, FB23-2 mitigated hypertension and reduced vascular reactive oxygen species production, suggesting a potential therapeutic application in developmental hypertension [].
  • Kidney Disease: FB23-2 inhibited tumor growth and prolonged survival in a patient-derived xenograft model of clear cell renal cell carcinoma, indicating its potential for treating this type of kidney cancer [].
  • Pulmonary Arterial Hypertension: FB23-2 attenuated pulmonary hypertension and vascular remodeling in a rat model, suggesting its potential as a therapeutic strategy for this disease [].

Rhein

  • Relevance: Rhein is structurally distinct from FB23-2 but represents an early example of an FTO inhibitor, paving the way for the development of more selective and potent compounds like FB23-2. []

Meclofenamic acid (MA)

    Compound Description: Meclofenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) identified as a more selective FTO inhibitor compared to rhein. [] It displays improved selectivity for FTO over ALKBH5, another m6A demethylase. []

    Relevance: Meclofenamic acid served as a lead compound for developing FB23-2 and Dac51. [] Structural analysis of MA bound to FTO guided the design of these analogs with enhanced potency and selectivity. []

Dac51

    Compound Description: Dac51 is a potent and selective FTO inhibitor derived from the structural optimization of meclofenamic acid. [] It demonstrates significant antitumor activity in vivo, inhibiting tumor growth by impairing glycolysis in cancer cells and restoring the function of CD8+ T cells. []

    Relevance: Dac51 shares a structural scaffold with FB23-2, both being analogs of meclofenamic acid. [] They exemplify the successful optimization of FTO inhibitors towards improved potency and selectivity.

MO-I-500

    Compound Description: MO-I-500 is another reported FTO inhibitor, although its potency appears lower than that of FB23-2 and the structurally related CS1 and CS2 compounds. []

CS1

    Compound Description: CS1 is a highly potent and selective small-molecule FTO inhibitor identified through structure-based virtual screening. [] It exhibits significant anti-leukemic activity in vitro and in vivo, suppressing leukemia progression and prolonging survival in various preclinical models. [] CS1 effectively inhibits FTO's m6A demethylase activity and modulates FTO-associated signaling pathways, such as the MYC pathway. []

    Relevance: Although the precise structure of CS1 is not provided, its potent inhibition of FTO's demethylase activity and marked anti-leukemic effects suggest a strong structural and functional relationship to FB23-2. [] Both compounds highlight the potential of targeting FTO for therapeutic intervention in leukemia.

CS2

    Compound Description: Similar to CS1, CS2 is another potent and selective small-molecule FTO inhibitor discovered through structure-based virtual screening. [] It demonstrates robust anti-leukemic activity in vitro and in vivo, effectively suppressing leukemia progression and enhancing survival in various preclinical models. [] CS2 effectively inhibits FTO's m6A demethylase activity and modulates downstream signaling pathways, including the MYC pathway. []

    Relevance: While the specific structure of CS2 remains undisclosed, its potent inhibition of FTO's demethylase activity and remarkable anti-leukemic effects suggest a strong structural and functional similarity to FB23-2. [] Both compounds underscore the therapeutic potential of targeting FTO for treating leukemia.

5-Azacytidine

    Compound Description: 5-Azacytidine is a DNA methylation inhibitor, not directly structurally related to FB23-2. [] It inhibits DNA methyltransferases, leading to the demethylation of DNA and potential reactivation of silenced genes. []

    Relevance: While not structurally related to FB23-2, 5-Azacytidine serves as a tool to investigate the broader epigenetic regulation of gene expression. [] This compound helps to dissect the specific contribution of m6A modification, targeted by FB23-2, from DNA methylation changes in regulating gene expression.

SAHA (suberanilohydroxamic acid or vorinostat)

    Compound Description: SAHA is a histone deacetylase inhibitor, not directly structurally related to FB23-2. [] It inhibits the removal of acetyl groups from histones, leading to relaxed chromatin structure and potential activation of gene expression. []

    Relevance: Although not structurally similar to FB23-2, SAHA serves as a tool to study the epigenetic regulation of gene expression. [] Comparing the effects of SAHA with those of FB23-2 can help to differentiate the specific roles of histone acetylation and m6A modification in gene regulation.

Properties

CAS Number

2243736-45-8

Product Name

2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide

IUPAC Name

2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-N-hydroxybenzamide

Molecular Formula

C18H15Cl2N3O3

Molecular Weight

392.236

InChI

InChI=1S/C18H15Cl2N3O3/c1-9-16(10(2)26-23-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)22-25/h3-8,21,25H,1-2H3,(H,22,24)

InChI Key

ILHNIWOZZKIBNW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl

Solubility

Soluble in DMSO

Synonyms

FB23-2; FB-23-2; FB 23-2; FB232; FB-232; FB 232;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.